

# DA-7867: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DA-7867** is a novel, potent oxazolidinone antibiotic developed by Dong-A Pharmaceutical Co. in South Korea. Exhibiting significant activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), **DA-7867** represents a significant advancement in the search for new antimicrobial agents. This document provides an in-depth technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of **DA-7867**, intended for professionals in the field of drug development and infectious disease research.

## **Discovery and Development**

**DA-7867**, chemically identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide, emerged from a research program aimed at discovering new heteroaromatic ring-substituted pyridine-containing oxazolidinones with superior efficacy and an improved safety profile compared to existing treatments like linezolid. [1] Early in vitro studies demonstrated that **DA-7867** possessed greater potency than linezolid against key resistant pathogens.[1] Subsequent animal studies confirmed its potential for treating skin, soft tissue, and respiratory tract infections.

# **Quantitative In Vitro Activity**



## Foundational & Exploratory

Check Availability & Pricing

The in vitro antibacterial activity of **DA-7867** has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis with linezolid.

Table 1: In Vitro Activity of DA-7867 against Aerobic Gram-Positive Bacteria



| Organism<br>(No. of<br>strains)                                     | DA-7867<br>MIC<br>Range<br>(µg/mL) | DA-7867<br>MIC₅o<br>(μg/mL) | DA-7867<br>MIC <sub>90</sub><br>(μg/mL) | Linezolid<br>MIC<br>Range<br>(µg/mL) | Linezolid<br>MIC₅o<br>(µg/mL) | Linezolid<br>MIC <sub>90</sub><br>(µg/mL) |
|---------------------------------------------------------------------|------------------------------------|-----------------------------|-----------------------------------------|--------------------------------------|-------------------------------|-------------------------------------------|
| Methicillin-<br>susceptible<br>S. aureus<br>(30)                    | ≤0.06-0.25                         | 0.12                        | 0.25                                    | 0.5-2                                | 1                             | 2                                         |
| Methicillin-<br>resistant S.<br>aureus<br>(100)                     | 0.12-0.25                          | 0.25                        | 0.25                                    | 1-2                                  | 2                             | 2                                         |
| Vancomyci<br>n-<br>susceptible<br>Enterococc<br>us faecalis<br>(30) | ≤0.06-0.12                         | 0.12                        | 0.12                                    | 0.5-2                                | 1                             | 2                                         |
| Vancomyci<br>n-resistant<br>Enterococc<br>us faecalis<br>(50)       | 0.12                               | 0.12                        | 0.12                                    | 1-2                                  | 2                             | 2                                         |
| Vancomyci<br>n-<br>susceptible<br>Enterococc<br>us faecium<br>(20)  | ≤0.06-0.12                         | 0.12                        | 0.12                                    | 0.5-1                                | 1                             | 1                                         |
| Vancomyci<br>n-resistant<br>Enterococc<br>us faecium<br>(50)        | 0.12                               | 0.12                        | 0.12                                    | 1-2                                  | 2                             | 2                                         |



| Streptococ<br>cus<br>pneumonia<br>e (100) | ≤0.008-<br>0.12 | 0.03  | 0.06 | 0.25-1   | 0.5  | 1   |
|-------------------------------------------|-----------------|-------|------|----------|------|-----|
| Streptococ<br>cus<br>pyogenes<br>(30)     | ≤0.008-<br>0.03 | 0.015 | 0.03 | 0.12-0.5 | 0.25 | 0.5 |

Data compiled from Yong D, et al. (2004).[1]

Table 2: In Vitro Activity of DA-7867 against Other Notable Bacteria

| Organism<br>(No. of<br>strains)        | DA-7867<br>MIC<br>Range<br>(µg/mL) | DA-7867<br>MIC₅o<br>(μg/mL) | DA-7867<br>MIC <sub>90</sub><br>(μg/mL) | Linezolid<br>MIC<br>Range<br>(µg/mL) | Linezolid<br>MIC₅o<br>(µg/mL) | Linezolid<br>MIC <sub>90</sub><br>(µg/mL) |
|----------------------------------------|------------------------------------|-----------------------------|-----------------------------------------|--------------------------------------|-------------------------------|-------------------------------------------|
| Haemophil<br>us<br>influenzae<br>(50)  | 0.25-4                             | 1                           | 2                                       | 2-16                                 | 8                             | 16                                        |
| Moraxella<br>catarrhalis<br>(50)       | 0.25-8                             | 0.5                         | 1                                       | 2-16                                 | 4                             | 4                                         |
| Bacteroide<br>s fragilis<br>group (30) | 0.25-2                             | 1                           | 2                                       | 1-8                                  | 4                             | 8                                         |

Data compiled from Yong D, et al. (2004).[1]

# **In Vivo Efficacy**

The in vivo efficacy of **DA-7867** has been demonstrated in various murine infection models.



Table 3: In Vivo Efficacy of DA-7867 in Murine Systemic Infection Models

| Challenge Strain                      | DA-7867 ED <sub>50</sub> (mg/kg) | Linezolid ED₅₀ (mg/kg) |
|---------------------------------------|----------------------------------|------------------------|
| Methicillin-resistant S. aureus       | 2.9                              | 11.8                   |
| Vancomycin-resistant E. faecalis      | 11.6                             | >30                    |
| Penicillin-resistant S.<br>pneumoniae | 1.4                              | 8.8                    |

ED<sub>50</sub> represents the 50% effective dose. Data from Im, W. B., et al. (2004).[2]

In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, **DA-7867** demonstrated approximately five times greater potency than linezolid.[2] Furthermore, in a pouch infection model, **DA-7867** was more effective at reducing bacterial colony-forming units (CFU) for both MRSA and VRE compared to linezolid.[2]

### **Mechanism of Action**

As an oxazolidinone, **DA-7867** inhibits bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial step for the commencement of protein translation. This mechanism is distinct from many other classes of antibiotics.





Click to download full resolution via product page

Caption: Mechanism of **DA-7867**: Inhibition of the 70S initiation complex formation.

# **Chemical Synthesis Process**

While the specific, patented synthesis route for **DA-7867** by Dong-A Pharmaceutical is proprietary, a plausible synthetic pathway can be constructed based on established methods for synthesizing pyridine-containing oxazolidinones. The general strategy involves the synthesis of the core oxazolidinone ring, followed by the coupling of the substituted pyridine moiety.





Click to download full resolution via product page

Caption: A plausible synthetic workflow for **DA-7867**.



# **Experimental Protocols**In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of **DA-7867** are determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

#### Protocol:

- Preparation of Antimicrobial Solutions: Stock solutions of DA-7867 and comparator agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted.
- Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms such as Streptococcus pneumoniae, the agar is supplemented with 5% sheep blood.
- Plate Preparation: The antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.
- Inoculum Preparation: Bacterial strains are grown to the logarithmic phase in a suitable broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. The suspension is then diluted to yield a final inoculum of approximately 10<sup>4</sup> CFU per spot.
- Inoculation: A multipoint inoculator is used to deliver the standardized bacterial inoculum onto the surface of the agar plates.
- Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in a 5% CO<sub>2</sub> atmosphere.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

# In Vivo Efficacy in Murine Systemic Infection Model

The in vivo efficacy of **DA-7867** is assessed in a murine systemic infection model.

Protocol:



- Animal Model: Male ICR mice (3-4 weeks old) are used for the study.
- Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the challenge strain (e.g., MRSA, VRE) in 5% mucin.
- Drug Administration: One hour post-infection, **DA-7867** and the comparator drug (linezolid) are administered orally at various doses. A control group receives the vehicle only.
- Observation: The survival of the mice in each group is monitored for a period of 7 days.
- Data Analysis: The 50% effective dose (ED<sub>50</sub>) is calculated using a suitable statistical method, such as probit analysis.

### Conclusion

**DA-7867** is a promising new oxazolidinone antibiotic with potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including those with established resistance to other antimicrobial agents. Its enhanced potency compared to linezolid suggests it could be a valuable addition to the therapeutic arsenal for treating serious bacterial infections. Further clinical development is warranted to fully elucidate its safety and efficacy in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Activities of DA-7867, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of DA-7867, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DA-7867: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669732#da-7867-discovery-and-chemical-synthesis-process]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com